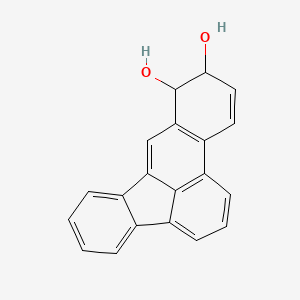

Benzo(B)fluoranthene-9,10-dihydrodiol

Description

Contextualizing Polycyclic Aromatic Hydrocarbon (PAH) Dihydrodiol Research

Research into the dihydrodiol metabolites of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of efforts to understand the toxicology of this large class of environmental pollutants. PAHs are ubiquitous products of incomplete combustion of organic materials, and human exposure is widespread. The carcinogenicity of many PAHs is not inherent to the parent compounds but is a consequence of their metabolic activation within biological systems. A key pathway in this activation involves the formation of dihydrodiols, which are precursors to highly reactive diol epoxides that can bind to DNA, leading to mutations and potentially initiating cancer.

Significance of Dihydrodiol Metabolites within PAH Biotransformation Pathways

Dihydrodiol metabolites are central intermediates in the biotransformation of PAHs. The metabolic activation of PAHs is a multi-step process primarily mediated by cytochrome P450 enzymes and epoxide hydrolase. Initially, a PAH is oxidized to an epoxide, which is then hydrated by epoxide hydrolase to form a trans-dihydrodiol. This dihydrodiol can then be further metabolized to a diol epoxide. The position of the diol and epoxide groups is critical to the reactivity and carcinogenicity of the final metabolite. The "bay region" theory, for instance, posits that diol epoxides with an epoxide group in a sterically hindered "bay region" of the molecule are particularly potent carcinogens.

Research Focus on Benzo(B)fluoranthene-9,10-dihydrodiol within the Broader PAH Landscape

Within the extensive landscape of PAH research, this compound has emerged as a compound of particular interest due to its biological activity. Studies have shown that this specific dihydrodiol exhibits significant tumor-initiating activity. nih.govpsu.edu In mouse skin-painting assays, this compound was found to be as active as its parent compound, benzo(b)fluoranthene (B32983), in initiating tumors. nih.govpsu.eduoup.com This potent activity suggests that it is a proximate carcinogen, meaning it is a critical intermediate in the metabolic pathway leading to the ultimate carcinogenic species. epa.gov

The formation of this compound is thought to be a step towards the creation of a reactive diol-epoxide, which is consistent with the established mechanisms of PAH carcinogenesis. epa.gov However, there is some conflicting evidence regarding its formation. While its tumorigenicity points to its metabolic relevance, some in vitro studies using rat liver supernatant did not detect the formation of trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene. nih.gov This discrepancy highlights the complexity of PAH metabolism, which can be influenced by factors such as the biological system and experimental conditions.

Detailed Research Findings

| Compound | Total Doses (µmol) | Tumor Incidence (%) | Tumors per Animal |

| Benzo(b)fluoranthene | 0.1 | 60 | 1.3 |

| Benzo(b)fluoranthene-9,10-diol | 0.1 | 60 | 1.3 |

| Benzo(j)fluoranthene | 0.4 | 55 | 1.1 |

| Benzo(j)fluoranthene-9,10-diol | 0.4 | 25 | 0.3 |

| Benzo(k)fluoranthene | 4.0 | 25 | 0.3 |

| Benzo(k)fluoranthene-8,9-diol | 4.0 | 0 | 0 |

Table 1: Comparative Tumor-Initiating Activity of Benzofluoranthenes and their Dihydrodiols on Mouse Skin. Data from LaVoie et al., 1982. nih.govoup.com

Current Gaps and Future Directions in this compound Research

Despite the knowledge gained, significant gaps remain in the understanding of this compound's role in carcinogenesis. A primary area for future research is to resolve the inconsistencies regarding its formation in different biological systems and to definitively elucidate the enzymatic pathways responsible for its synthesis in vivo. Understanding the factors that govern its metabolic production is crucial for accurate risk assessment.

Furthermore, while its tumor-initiating activity is established, the precise molecular mechanisms by which it exerts this effect require further investigation. This includes detailed studies on the formation and repair of its DNA adducts and the subsequent cellular responses. The suggestion that phenolic dihydrodiols may be key precursors to the major DNA adducts of benzo(b)fluoranthene opens up a new avenue of research into alternative activation pathways that may be more significant than the classical bay-region diol epoxide route for this particular PAH. nih.gov

Future research should also focus on the stereochemistry of this compound, as the biological activity of PAH metabolites can be highly dependent on their three-dimensional structure. Elucidating the stereospecificity of its formation and its interaction with cellular macromolecules will provide a more complete picture of its carcinogenic potential. Finally, comparative studies with other dihydrodiol metabolites of benzo(b)fluoranthene are needed to fully understand the structure-activity relationships that determine the ultimate carcinogenic potency of the parent compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

130221-15-7 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2,4,6,8,10,12(20),13(18),14-nonaene-16,17-diol |

InChI |

InChI=1S/C20H14O2/c21-18-9-8-13-15-7-3-6-14-11-4-1-2-5-12(11)16(19(14)15)10-17(13)20(18)22/h1-10,18,20-22H |

InChI Key |

YLNWBCYXHFQMPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC5=C4C=CC(C5O)O |

Origin of Product |

United States |

Synthesis and Stereochemical Characterization of Benzo B Fluoranthene 9,10 Dihydrodiol

Chemoenzymatic Synthetic Approaches to Polycyclic Arene Dihydrodiols

Chemoenzymatic synthesis leverages the high selectivity of enzymes combined with traditional chemical reactions to produce complex molecules. For polycyclic arene dihydrodiols, this approach is particularly valuable for establishing specific stereochemistries.

Applications of Dioxygenase Enzymes in cis-Dihydroxylation

The initial step in the bacterial degradation of PAHs under aerobic conditions involves the action of ring-hydroxylating dioxygenases (RHDs). researchgate.netimrpress.com These multi-component, non-heme iron enzyme systems catalyze the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus, yielding vicinal cis-dihydrodiols as the primary products. researchgate.net This process is a key transformation, converting toxic, inert aromatic compounds into chiral intermediates that can be used in the pharmaceutical industry. researchgate.net

Dioxygenase enzymes, such as naphthalene (B1677914) dioxygenase (NDO) and toluene (B28343) dioxygenase (TDO), exhibit broad substrate specificity and can act on a wide range of PAHs, including those with four or five rings. researchgate.netnih.gov For instance, the naphthalene dioxygenase from Sphingomonas CHY-1 has been shown to convert benzo[a]pyrene (B130552) into two dihydrodiols, one of which was identified as the cis-9,10-dihydrodiol. researchgate.netnih.gov These bacterial dioxygenase systems are distinct from eukaryotic monooxygenase pathways, which produce arene oxides that are subsequently hydrolyzed to trans-dihydrodiols.

Regioselective and Stereoselective Synthesis Methodologies for Dihydrodiols

A hallmark of dioxygenase enzymes is their remarkable regio- and stereoselectivity. nih.gov The enzyme's active site dictates which double bond of the polycyclic aromatic substrate is oxidized and from which face the oxygen is delivered, generally resulting in a single enantiomer with high enantiomeric purity (>98% ee). nih.gov

The regioselectivity of these enzymes can be complex. For example, when acting on benz[a]anthracene, the dioxygenase from Sphingomonas CHY-1 produces dihydrodiols hydroxylated at the C1-C2, C8-C9, and C10-C11 positions. researchgate.netnih.gov This selectivity is influenced by the three-dimensional structure of the enzyme's catalytic component. nih.gov The resulting enantiopure cis-dihydrodiols are valuable chiral precursors for the synthesis of other molecules, including the corresponding trans-dihydrodiols and arene oxides, through subsequent chemical steps. rsc.orgrsc.org

Chemical Synthesis Strategies for Benzo(b)fluoranthene (B32983) Dihydrodiol Isomers

While chemoenzymatic methods are powerful for generating chiral dihydrodiols, chemical synthesis provides alternative routes to these and other related structures. Research into the chemical carcinogenesis of benzo(b)fluoranthene has necessitated the synthesis of its various dihydrodiol metabolites to study their biological activities. acs.org

A study on the metabolism of benzo(b)fluoranthene by rat liver enzymes did not find evidence for the formation of trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene (B14439548). nih.gov However, synthetic routes have been developed to access various dihydrodiol isomers of PAHs, including fluoranthene. acs.orgacs.org These multi-step syntheses are crucial for producing reference compounds to identify metabolites and for further toxicological studies. The synthesis of the trans-11,12-dihydrodiol of benzo(b)fluoranthene has been reported, which allowed for its identification as a major metabolite in rat liver preparations. nih.gov

Stereochemical Configuration and Enantiomeric Purity Analysis

Determining the precise three-dimensional structure, or stereochemistry, of dihydrodiol metabolites is critical for understanding their biological function and reactivity.

Enantioselective Synthesis and Separation of Dihydrodiol Isomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. As mentioned, dioxygenase-catalyzed biotransformation is a primary method for producing enantiopure cis-dihydrodiols. Recently, a purely chemical method for the enantioselective synthesis of arene cis-dihydrodiols has been developed using a ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder (IEDDA) reaction of 2-pyrones, achieving high enantioselectivity (up to >99% ee). researchgate.net

For racemic mixtures of trans-dihydrodiols, separation of the enantiomers can be achieved through chiral chromatography techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC) using specialized columns. researchgate.net Enzymatic kinetic resolution is another strategy, where an enzyme preferentially metabolizes one enantiomer over the other, allowing the unreacted, enantiopure isomer to be isolated. researchgate.net

Spectroscopic Methods for Stereochemical Assignment

Once synthesized or isolated, the absolute stereochemical configuration of the dihydrodiol enantiomers must be determined. A combination of spectroscopic methods is typically employed for this purpose.

The table below summarizes the outcomes of dioxygenase-catalyzed reactions on various PAHs, illustrating the regioselectivity of these enzymes.

| Substrate | Enzyme Source | Products Identified | Reference |

| Benz[a]anthracene | Sphingomonas CHY-1 | cis-1,2-dihydrodiol, cis-8,9-dihydrodiol, cis-10,11-dihydrodiol | nih.gov, researchgate.net |

| Chrysene | Sphingomonas CHY-1 | cis-3,4-dihydroxy-3,4-dihydrochrysene | nih.gov, researchgate.net |

| Benzo[a]pyrene | Sphingomonas CHY-1 | cis-9,10-dihydrodiol and another unidentified dihydrodiol | nih.gov, researchgate.net |

| Fluoranthene | Sphingomonas CHY-1 | cis-7,8-dihydroxy-7,8-dihydrofluoranthene (major), C2-C3 and C1-C2 dihydrodiols (minor) | nih.gov, researchgate.net |

Isomeric Considerations for Benzo(b)fluoranthene-9,10-dihydrodiol (e.g., cis vs. trans, other positional isomers)

Isomerism is a critical aspect of the chemistry of Benzo(b)fluoranthene dihydrodiols. The precise spatial arrangement of the hydroxyl groups and their position on the hydrocarbon backbone significantly influence the molecule's biological properties.

Cis vs. Trans Isomerism

The dihydrodiol functional groups can be oriented on the same side (cis) or opposite sides (trans) of the plane of the aromatic ring system. In the context of metabolic activation of PAHs, the trans configuration is particularly significant. Liver microsomes metabolize PAHs to form trans-dihydrodiols. nih.gov For instance, the metabolism of Benzo(b)fluoranthene by rat liver preparations has been shown to produce trans-dihydrodiols. nih.gov While both cis and trans isomers are chemically possible, the trans isomer is the one typically formed through enzymatic processes in biological systems. The absolute stereochemistry (the R,R or S,S configuration at the chiral centers) of these trans-dihydrodiols is also a key factor in their subsequent metabolic activation to diol epoxides. nih.gov

Positional Isomers

Beyond the cis/trans stereoisomerism at the 9,10-positions, several other positional isomers of the dihydrodiol exist. Metabolic studies of Benzo(b)fluoranthene have identified other dihydrodiols in addition to the 9,10-dihydrodiol. acs.org The formation of different positional isomers is a key feature of PAH metabolism. The primary dihydrodiol metabolites of Benzo(b)fluoranthene identified in vitro include the 1,2-dihydrodiol and the 11,12-dihydrodiol. acs.orgnih.gov The relative abundance and specific types of isomers formed can depend on the specific enzymes involved in the metabolic process.

The table below summarizes the key positional isomers of Benzo(b)fluoranthene dihydrodiol that have been synthesized and identified in metabolic studies.

| Isomer Name | Position of Hydroxyl Groups | Significance |

| Benzo(b)fluoranthene-1,2-dihydrodiol | 1 and 2 | A major dihydrodiol metabolite identified in vitro. acs.org |

| This compound | 9 and 10 | Can form a bay region dihydrodiol epoxide. nih.gov |

| Benzo(b)fluoranthene-11,12-dihydrodiol | 11 and 12 | A principal dihydrodiol metabolite identified in vitro. acs.orgnih.gov |

Metabolic Pathways and Enzymatic Biotransformation of Benzo B Fluoranthene 9,10 Dihydrodiol

Phase I Metabolic Transformations of Benzo(b)fluoranthene (B32983) Dihydrodiols

Phase I metabolism of PAHs generally introduces or exposes functional groups, such as hydroxyl groups, preparing them for subsequent Phase II conjugation reactions and excretion. However, in the case of PAHs, these reactions can also lead to the formation of more toxic and carcinogenic metabolites.

Cytochrome P450-Mediated Oxidation of Dihydrodiols

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a central role in the metabolism of a wide variety of xenobiotics, including PAHs. rochester.edu These enzymes catalyze the oxidation of PAH dihydrodiols, a crucial step in the formation of highly reactive diol-epoxide intermediates. hyphadiscovery.comwikipedia.org

Several CYP isoforms are involved in the metabolism of PAHs, with CYP1A1 and CYP1B1 being particularly important in the activation of these compounds. nih.govnih.gov Both CYP1A1 and CYP1B1 are inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov

Studies on other PAHs, such as benzo(a)pyrene, have demonstrated that CYP1A1 is a key enzyme in the formation of the ultimate carcinogenic diol-epoxides. nih.govnih.gov While direct evidence for Benzo(b)fluoranthene-9,10-dihydrodiol is limited, the established role of these enzymes in metabolizing structurally similar PAH dihydrodiols suggests their involvement. nih.govnih.gov Research has shown that both CYP1A1 and CYP1B1 can catalyze the oxidation of various PAH dihydrodiols. nih.gov For instance, in the case of benzo(k)fluoranthene, both CYP1A1 and CYP1B1 are responsible for its metabolism to hydroxylated derivatives. nih.gov

The table below summarizes the primary functions of key CYP isoforms in PAH metabolism.

| CYP Isoform | Primary Function in PAH Metabolism | Reference |

| CYP1A1 | Catalyzes the initial oxidation of PAHs to epoxides and the subsequent oxidation of dihydrodiols to diol-epoxides. nih.govnih.gov | nih.govnih.gov |

| CYP1B1 | Also involved in the oxidation of PAHs and their dihydrodiol metabolites. nih.govnih.gov | nih.govnih.gov |

The "bay-region" theory of PAH carcinogenesis posits that diol-epoxides in the bay region of a PAH molecule are the ultimate carcinogenic metabolites. epa.gov For Benzo(b)fluoranthene, the 9,10-dihydrodiol is a precursor to a bay-region diol-epoxide. epa.govnih.gov The tumorigenicity of this compound in mouse skin painting assays suggests the formation of a reactive diol-epoxide. epa.gov

However, it is important to note that direct experimental evidence for the formation of a bay-region diol epoxide from this compound is currently lacking. osti.govnih.gov While the metabolism of Benzo(b)fluoranthene by rat liver has been shown to produce other dihydrodiols, the formation of the trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene (B14439548) has not been definitively observed. osti.govnih.gov Despite this, the structural similarities to other PAHs where this pathway is well-established make it a plausible, albeit hypothetical, activation route. nih.govnih.gov

Dihydrodiol Dehydrogenase (DD) Activity on Dihydrodiols

An alternative metabolic pathway for PAH dihydrodiols involves their oxidation by dihydrodiol dehydrogenases (DDs), which are part of the aldo-keto reductase (AKR) superfamily. acs.orguberresearch.com This pathway leads to the formation of o-quinones, which are also reactive and can contribute to the toxic effects of PAHs. acs.orgresearchgate.net

DDs catalyze the NAD(P)+-dependent oxidation of the hydroxyl groups of PAH dihydrodiols to form catechols, which can then be further oxidized to o-quinones. hyphadiscovery.comuberresearch.com These o-quinones are electrophilic and can react with cellular nucleophiles, including DNA, leading to depurinating adducts and oxidative DNA damage. acs.org The formation of o-quinones represents a significant pathway in the metabolic activation of PAHs. acs.orguberresearch.com

Several members of the AKR superfamily have been identified as having DD activity towards PAH dihydrodiols. acs.orgnih.gov These cytosolic enzymes are involved in the metabolism of a wide range of substrates, including steroids, prostaglandins, and xenobiotics. nih.gov

The primary human AKRs involved in the oxidation of PAH trans-dihydrodiols are AKR1A1 and AKR1C1-AKR1C4. acs.org These enzymes catalyze the oxidation of various PAH dihydrodiols to their corresponding o-quinones. acs.orgresearchgate.net For example, AKR1A1 has been shown to be involved in the metabolic activation of benzo(a)pyrene-7,8-dihydrodiol in human lung cells. nih.gov While specific data for this compound is not extensively available, the broad substrate specificity of these enzymes suggests they are likely involved in its metabolism. acs.org AKR1B10, another member of the AKR superfamily, is also implicated in the metabolism of certain PAHs. nih.gov

The table below details the key AKR enzymes and their roles in PAH metabolism.

| AKR Superfamily Enzyme | Role in PAH Dihydrodiol Metabolism | Reference |

| AKR1A1 | Oxidizes PAH trans-dihydrodiols to o-quinones. acs.org | acs.org |

| AKR1C1-C4 | A group of enzymes that also catalyze the oxidation of PAH trans-dihydrodiols. acs.org | acs.org |

| AKR1B10 | Implicated in the metabolism of some PAHs. nih.gov | nih.gov |

Redox Cycling and Reactive Oxygen Species (ROS) Generation from o-Quinones

Following the oxidation of the catechol precursor (benzo(b)fluoranthene-9,10-diol), a benzo(b)fluoranthene-9,10-dione (o-quinone) is formed. These o-quinones can undergo a process known as redox cycling, which contributes significantly to cellular oxidative stress through the generation of reactive oxygen species (ROS). This process is a recognized pathway for the toxicity of many PAH quinones. researchgate.net

The general mechanism for redox cycling involves the one- or two-electron reduction of the o-quinone. One-electron reduction, often catalyzed by enzymes like NADPH-cytochrome P450 reductase, forms an unstable semiquinone radical. This semiquinone can rapidly transfer its electron to molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide (B77818) anion radical (O₂⁻•). researchgate.net Alternatively, two-electron reduction, catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), forms a hydroquinone (B1673460) (the catechol). This hydroquinone can then undergo auto-oxidation in a two-step process, generating semiquinone and superoxide radicals, eventually reforming the o-quinone.

This futile cycle of reduction and re-oxidation results in the continuous production of superoxide anions. Superoxide can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂), another ROS. In the presence of transition metals like iron, H₂O₂ can be further converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction. This cascade of ROS generation can overwhelm cellular antioxidant defenses, leading to oxidative damage to DNA, lipids, and proteins. nih.govnih.gov While this mechanism is well-established for various PAH o-quinones, such as 9,10-phenanthrenequinone, specific studies detailing the enzymatic kinetics of redox cycling for benzo(b)fluoranthene-9,10-dione are limited. researchgate.net However, the parent compound, B[b]F, has been demonstrated to promote ROS production and induce apoptosis in human airway epithelial cells, consistent with a metabolic pathway involving oxidative stress. nih.gov

Further Oxidation Pathways to Triols

The further oxidation of a dihydrodiol to a triol (a trihydroxy derivative) is a potential metabolic pathway, although it is not as extensively characterized for this compound as other routes. This pathway would involve the introduction of an additional hydroxyl group onto the aromatic ring system. For other PAHs, such as benzo(a)pyrene, the reduction of diol-epoxide metabolites in the presence of NADPH can lead to the formation of trihydroxypentahydrobenzo(a)pyrenes, which are effectively tetrahydro-triols. nih.gov This suggests that enzymatic systems are capable of introducing a third hydroxyl group. However, direct evidence identifying specific triol metabolites originating from B[b]F-9,10-dihydrodiol in mammalian systems is not prominently documented in the available scientific literature.

Phase II Metabolic Conjugation Pathways for Dihydrodiol Metabolites

Phase II metabolism involves the conjugation of metabolites with endogenous hydrophilic molecules. These reactions, catalyzed by a range of transferase enzymes, increase the water solubility of the xenobiotic metabolites, thereby facilitating their excretion from the body and representing a major detoxification route.

Glucuronidation by Uridine Diphosphate Glucuronosyltransferases (UGTs)

Glucuronidation is a primary Phase II detoxification pathway for PAH dihydrodiols. The reaction is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes, which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl groups of the dihydrodiol. This addition of a bulky, polar glucuronic acid moiety significantly enhances the metabolite's hydrophilicity, preparing it for elimination via urine or bile. While multiple UGT isoforms are known to metabolize various PAH phenols and dihydrodiols, the specific UGT enzymes that exhibit the highest activity and affinity towards this compound have not been extensively characterized.

Sulfation by Sulfotransferases (SULTs)

Sulfation is another important conjugation reaction in Phase II metabolism. This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of the dihydrodiol. The resulting sulfate (B86663) ester is highly water-soluble and readily excreted. Similar to glucuronidation, the specific SULT isoforms responsible for the sulfation of this compound are not well-defined in the literature, but this pathway is a recognized route for the detoxification of PAH dihydrodiols in general.

Glutathione (B108866) Conjugation

While dihydrodiols themselves are not typically direct substrates for glutathione conjugation, the diol-epoxides formed from them are. This compound can be further metabolized by cytochrome P450 enzymes to form a highly reactive benzo(b)fluoranthene-9,10-diol-epoxide. epa.gov This ultimate carcinogen is a primary target for detoxification by glutathione S-transferases (GSTs).

GSTs are a diverse family of enzymes that catalyze the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic epoxide ring of the diol-epoxide. This reaction opens the epoxide ring and forms a stable, bulky, and water-soluble GSH conjugate. This conjugate can be further processed into a mercapturic acid before being excreted. GSTs, including the alpha, mu, and pi classes, are known to be active in detoxifying PAH diol-epoxides. nih.gov However, some research on benzo(a)pyrene suggests that glutathione conjugation of its bay-region diol-epoxide may be a minor pathway in human hepatocytes compared to other metabolic routes. nih.gov

Comparative Metabolism of this compound with Other PAH Dihydrodiols

The metabolic activation and detoxification of PAH dihydrodiols vary significantly depending on the structure of the parent hydrocarbon. Comparing the biological activity of dihydrodiols from different benzofluoranthene isomers provides insight into these structural differences.

A study evaluating the tumor-initiating activity of dihydrodiols from B[b]F, benzo[j]fluoranthene (B[j]F), and benzo[k]fluoranthene (B33198) (B[k]F) on mouse skin yielded significant differences. nih.gov this compound, which can be metabolized to a bay-region diol-epoxide, was found to be as potent a tumor initiator as its parent compound, B[b]F. nih.gov In contrast, the 9,10-dihydrodiol of B[j]F, which forms a diol-epoxide in a sterically hindered pseudo-bay region, was less active than its parent hydrocarbon. nih.gov The 8,9-dihydrodiol of B[k]F was found to be inactive as a tumor initiator. nih.gov These findings suggest that the stereochemistry and location of the dihydrodiol and subsequent epoxide group are critical determinants of carcinogenic potential. nih.gov

Further comparative studies on the mutagenicity of the diol-epoxides derived from B[j]F-9,10-dihydrodiol indicate that these pseudo-bay region epoxides have a mutagenic profile that more closely resembles that of the classical bay-region diol-epoxides of chrysene. nih.gov

| Compound | Precursor to Diol-Epoxide Type | Tumor-Initiating Activity Relative to Parent PAH |

|---|---|---|

| This compound | Bay Region | As active as B[b]F |

| Benzo(j)fluoranthene-9,10-dihydrodiol | Pseudo-Bay Region | Less active than B[j]F |

| Benzo(k)fluoranthene-8,9-dihydrodiol | Not specified | Inactive |

Data sourced from LaVoie et al. (1982). nih.gov

Regio- and Stereospecificity in Enzymatic Reactions of Dihydrodiols

The enzymatic reactions involved in the metabolism of PAH dihydrodiols are characterized by a high degree of regio- and stereospecificity. This specificity is crucial as it determines the types of metabolites formed and their biological activity. The primary enzymes involved in the initial oxidation of PAHs are the cytochrome P450 (CYP) monooxygenases, which introduce an epoxide group across a double bond. This epoxide is then hydrolyzed by epoxide hydrolase to form a trans-dihydrodiol.

The subsequent metabolism of these dihydrodiols is also highly specific. Dihydrodiol dehydrogenases, which belong to the aldo-keto reductase (AKR) superfamily, can oxidize dihydrodiols to catechols, which can then auto-oxidize to reactive ortho-quinones. nih.gov These enzymes exhibit substrate specificity, with non-K-region trans-dihydrodiols being preferred substrates. nih.gov

The regio- and stereoselectivity of these enzymes are influenced by the specific PAH substrate and the particular enzyme isoform involved. For instance, in the metabolism of benzo[c]phenanthrene, the enantiomeric composition of the trans-3,4-dihydrodiol metabolite varies significantly depending on whether the rat liver microsomes were from untreated or pre-treated (e.g., with phenobarbital (B1680315) or 3-methylcholanthrene) animals. nih.gov This demonstrates that different CYP isoforms, induced by different agents, exhibit distinct stereoselectivities. nih.gov

While direct studies on the regio- and stereospecific metabolism of this compound are not extensively detailed in the available literature, the principles observed with other PAHs are applicable. For example, the oxidation of 9,10-dihydroanthracene (B76342) by naphthalene (B1677914) dioxygenase results in the formation of (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with high enantiomeric excess, showcasing the stereospecificity of the enzyme. nih.gov It is important to note that a study using rat liver supernatant did not find evidence for the formation of trans-9,10-dihydro-9,10-dihydroxybenzo(b)fluoranthene, suggesting that its formation may be species- or tissue-specific, or that it is a minor metabolite under those specific experimental conditions. osti.gov

| Enzyme | Substrate Example | Observed Specificity | Reference |

|---|---|---|---|

| Cytochrome P450 (induced by 3-methylcholanthrene) | Benzo[c]phenanthrene | Forms the 3R,4R enantiomer of the trans-3,4-dihydrodiol in 94-100% enantiomeric excess. | nih.gov |

| Naphthalene dioxygenase | 9,10-Dihydroanthracene | Produces (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene with >95% enantiomeric excess. | nih.gov |

| Dihydrodiol Dehydrogenase | PAH trans-dihydrodiols | Preferentially oxidizes non-K-region trans-dihydrodiols. | nih.gov |

Differences in Activation Potential among Dihydrodiol Isomers (e.g., contrast with Benzo[a]pyrene-7,8-dihydrodiol and Benzo[a]pyrene-9,10-dihydrodiol)

The ultimate carcinogenicity of a PAH is largely dependent on the metabolic formation of reactive diol epoxides from dihydrodiol precursors. The position of the dihydrodiol group and its stereochemistry are critical determinants of the subsequent formation of these ultimate carcinogens.

Benzo[a]pyrene-7,8-dihydrodiol is a well-established proximate carcinogen. nih.gov Its further metabolism leads to the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides, which are potent ultimate carcinogens that readily form DNA adducts. researchgate.net The tumorigenicity of benzo[a]pyrene-7,8-dihydrodiol has been demonstrated to be significantly higher than that of the parent benzo[a]pyrene (B130552) in some experimental systems. nih.gov In contrast, other dihydrodiol isomers of benzo[a]pyrene, such as the 9,10-dihydrodiol, are generally considered to be detoxification products and are much less tumorigenic.

While direct comparative tumorigenicity data for this compound against the benzo[a]pyrene dihydrodiols is scarce, studies on related benzofluoranthenes provide some insight. The 9,10-dihydrodiol of benzo[j]fluoranthene was found to be mutagenic, presumably through its conversion to a diol epoxide. nih.gov Similarly, the 8,9-dihydrodiol of benzo[k]fluoranthene was also mutagenic. nih.gov

Comparative studies on the tumor-initiating activity of parent PAHs and some of their dihydrodiols in mouse skin have shown that dibenzo[a,l]pyrene (B127179) and its 11,12-dihydrodiol (a precursor to a bay-region diol epoxide) exhibit potent tumorigenic activity, significantly greater than that of benzo[a]pyrene. nih.gov This highlights that the formation of specific dihydrodiols is a key activation step.

| Compound | Dose (nmol) | Tumorigenic Activity (Tumors/mouse at 24 weeks) | Reference |

|---|---|---|---|

| Dibenzo[a,l]pyrene | 4 | 10.8 | nih.gov |

| Dibenzo[a,l]pyrene 11,12-dihydrodiol | 4 | 9.7 | nih.gov |

| Benzo[a]pyrene | 100 | 1.4 | nih.gov |

| 7,12-Dimethylbenz[a]anthracene | 4 | 10.4 | nih.gov |

Enzyme Inhibition and Induction in PAH Dihydrodiol Metabolism

Enzyme Induction: Exposure to PAHs can lead to the induction of CYP enzymes, particularly CYP1A1 and CYP1B1, through the activation of the aryl hydrocarbon receptor (AhR). oup.com Benzo(b)fluoranthene has been shown to be an inducer of CYP1A1 and CYP1B1. oup.com Furthermore, metabolites of PAHs can also act as inducers. For example, hydroxylated and dihydrodiol metabolites of benzo(k)fluoranthene have been shown to induce CYP1A1. nih.govnih.govresearchgate.net This induction can lead to an increased rate of metabolism of the parent PAH and its dihydrodiol intermediates.

Enzyme Inhibition: Conversely, some compounds can inhibit the enzymes responsible for PAH metabolism. For instance, benzo(k)fluoranthene at higher concentrations has been shown to inhibit CYP1A1- and CYP1B1-catalyzed metabolism. nih.govnih.govresearchgate.net Soluble epoxide hydrolase (sEH), an enzyme that can be involved in the detoxification of some epoxides but also in the hydrolysis of signaling lipids, can be inhibited by various compounds, including some found in natural products. nih.govmdpi.com Inhibition of microsomal epoxide hydrolase could potentially lead to an accumulation of reactive epoxide intermediates. kcl.ac.uk

The interplay between enzyme induction and inhibition is complex. For example, a compound could initially induce the expression of a metabolizing enzyme and then, at higher concentrations, inhibit its activity. This dual role has been observed with benzo(k)fluoranthene. nih.govnih.govresearchgate.net Such interactions can have significant consequences for the metabolic fate of co-administered PAHs.

| Modulator | Target Enzyme(s) | Effect | Reference |

|---|---|---|---|

| Benzo(b)fluoranthene | CYP1A1, CYP1B1 | Induction | oup.com |

| Benzo(k)fluoranthene metabolites | CYP1A1 | Induction | nih.govnih.govresearchgate.net |

| Benzo(k)fluoranthene (>1 μM) | CYP1A1, CYP1B1 | Inhibition | nih.govnih.govresearchgate.net |

| Components of Glycyrrhiza uralensis | Soluble Epoxide Hydrolase | Inhibition | nih.gov |

Molecular Interactions and Mechanistic Studies Involving Benzo B Fluoranthene 9,10 Dihydrodiol

Formation of DNA Adducts from Derived Metabolites (e.g., diol epoxides, if applicable to this isomer)

The metabolism of benzo(b)fluoranthene (B32983) (B[b]F) proceeds through the action of cytochrome P450 (CYP) enzymes to form epoxides, which are then hydrated by epoxide hydrolase to yield dihydrodiols. nih.govnih.gov For B[b]F, one of the metabolically formed dihydrodiols is benzo(b)fluoranthene-9,10-dihydrodiol. nih.gov This dihydrodiol can be further metabolized by CYP enzymes to form a highly reactive bay-region diol epoxide. nih.gov This diol epoxide is considered an ultimate carcinogen, capable of forming covalent bonds with DNA, leading to the formation of DNA adducts.

While specific studies detailing the DNA adducts formed exclusively from this compound are limited, the general mechanism for PAHs involves the reaction of the diol epoxide with nucleophilic sites on DNA bases. nih.govacs.org For many PAHs, the primary target for adduct formation is the exocyclic amino group of guanine (B1146940) and adenine (B156593) residues in DNA. nih.govnih.gov The formation of these bulky DNA adducts can disrupt the normal structure and function of DNA, leading to mutations if not properly repaired. nih.gov

Research on the parent compound, B[b]F, has shown that its metabolites predominantly form adducts with cytosine or guanine. nih.gov The resulting mutation spectrum is characterized by C:G > A:T, C:G > T:A, and C:G > G:C transversions and transitions. nih.gov Studies on the tumor-initiating activity of B[b]F and its 9,10-dihydrodiol on mouse skin have indicated that this compound is as active as the parent hydrocarbon, suggesting that its conversion to a diol epoxide is a critical step in its carcinogenic mechanism. nih.gov

Table 1: Research Findings on DNA Adduct Formation by Benzo(b)fluoranthene and Related Compounds

| Compound | Key Findings | Reference |

|---|---|---|

| Benzo(b)fluoranthene (B[b]F) | Metabolites primarily target guanine and cytosine residues in DNA. | nih.gov |

| This compound | Possesses tumor-initiating activity comparable to the parent compound, B[b]F, implying formation of a reactive diol epoxide that leads to DNA adducts. | nih.gov |

| Dibenzo[a,e]fluoranthene | Its bay-region and pseudo-bay-region diol epoxides react preferentially with guanine residues in DNA. | nih.gov |

Interactions with Cellular Macromolecules

Beyond DNA, the reactive metabolites of PAHs, including diol epoxides derived from dihydrodiols, can also interact with other cellular macromolecules such as proteins. The binding of these reactive intermediates to proteins can alter their structure and function, contributing to cellular toxicity.

Studies on the related PAH, benzo[a]pyrene (B130552) (B[a]P), have demonstrated that its dihydrodiol metabolites lead to derivatives that bind to nuclear proteins, including histones. nih.gov Specifically, different dihydrodiol isomers of B[a]P show selectivity in their binding to various histone proteins. nih.gov For instance, a metabolite of 9,10-dihydroxy-9,10-dihydro-B[a]P was found to heavily label a protein with mobility similar to histone H1. nih.gov While direct evidence for this compound is not available, it is plausible that its diol epoxide metabolite could exhibit similar reactivity towards cellular proteins.

The interaction with proteins can have significant consequences, including the disruption of cellular signaling pathways, enzymatic activities, and structural integrity. The covalent modification of proteins by carcinogenic metabolites represents another mechanism through which PAHs can exert their toxic effects.

Modulation of Gene Expression and Enzyme Activity by Dihydrodiols (e.g., AHR activation related to parent PAHs)

The parent compound, benzo(b)fluoranthene, is known to be an agonist of the Aryl Hydrocarbon Receptor (AHR). nih.gov The activation of AHR is a key event in the metabolic activation of many PAHs. nih.govnih.gov Upon binding to a ligand like B[b]F, the AHR translocates to the nucleus and forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their increased transcription.

The target genes of the AHR signaling pathway include several cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of PAHs. nih.govnih.govnih.gov This creates a feedback loop where the presence of the PAH induces the very enzymes that metabolize it, potentially leading to an increased production of reactive metabolites like dihydrodiols and diol epoxides.

While the direct effect of this compound on AHR activation has not been extensively studied, the activity of the parent compound is well-established. It is the parent PAH that typically serves as the initial ligand for AHR. However, some hydroxylated metabolites of other PAHs have been shown to interact with other nuclear receptors, such as the estrogen receptor. researchgate.net For example, certain hydroxylated metabolites of benzo[a]pyrene have demonstrated estrogenic activity in reporter gene assays. researchgate.net This suggests the possibility that dihydrodiol metabolites could potentially interact with various cellular signaling pathways, although further research is needed to elucidate the specific activities of this compound.

Table 2: AHR Activation by Parent PAHs

| Compound | Receptor Activation | Consequence | Reference |

|---|---|---|---|

| Benzo(b)fluoranthene (B[b]F) | Activates the Aryl Hydrocarbon Receptor (AHR). | Induction of metabolizing enzymes (e.g., CYP1A1, CYP1B1), leading to the formation of metabolites including dihydrodiols. | nih.gov |

| Benzo[k]fluoranthene (B33198) (B[k]F) | Strong AHR agonist. | Induction of xenobiotic metabolism. | nih.govnih.gov |

| Benzo[a]pyrene (B[a]P) | Well-studied AHR agonist. | Induces its own metabolism, leading to the formation of carcinogenic diol epoxides. | nih.govresearchgate.net |

Analytical Methodologies for Detection and Quantification of Benzo B Fluoranthene 9,10 Dihydrodiol

Chromatographic Separation Techniques for Dihydrodiols and Related Metabolites

Chromatography is the cornerstone for isolating Benzo(b)fluoranthene-9,10-dihydrodiol from intricate mixtures, enabling its subsequent identification and quantification. The choice of technique depends on the metabolite's properties and the sample matrix.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites. separationmethods.com When coupled with a Fluorescence Detector (FLD), it becomes a highly sensitive and selective method for compounds like this compound, which are naturally fluorescent. hplc.euresearchgate.net The intrinsic fluorescence of the aromatic system allows for detection at very low concentrations, often in the picogram to nanogram range. researchgate.netunam.mx

The separation is typically achieved using reversed-phase HPLC columns, such as C18 columns, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient mixture of acetonitrile (B52724) and water. diva-portal.orgresearchgate.net The FLD is set to specific excitation and emission wavelengths optimal for the analyte, which minimizes interference from other non-fluorescent compounds in the matrix, thereby enhancing the method's selectivity. hplc.eu This combination of efficient separation and sensitive detection makes HPLC-FLD a frequently used tool for analyzing PAH dihydrodiols in environmental and biological samples. researchgate.netjfda-online.com

Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and well-established technique for the analysis of PAHs and their metabolites. diva-portal.org For non-volatile and polar metabolites like dihydrodiols, a chemical derivatization step is typically required to increase their volatility and thermal stability for GC analysis. cdc.gov Silylation is a common derivatization technique where polar hydroxyl groups are converted to less polar trimethylsilyl (B98337) (TMS) ethers. nih.govnih.govresearchgate.net

Once derivatized, the compounds are separated based on their boiling points and polarity on a capillary GC column. diva-portal.orgumanitoba.ca The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. umanitoba.ca This makes GC/MS exceptionally well-suited for the unambiguous identification and characterization of metabolites like this compound, even in complex mixtures. researchgate.netresearchgate.netnih.gov

Chiral Chromatography for Enantiomeric Separation of Dihydrodiols

The metabolic formation of dihydrodiols can result in enantiomers, which are stereoisomers that are mirror images of each other. These enantiomers can exhibit different biological activities and toxicities. Chiral chromatography, particularly chiral HPLC, is employed to separate these enantiomeric forms. researchgate.netnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The ability to separate and quantify individual enantiomers of this compound is critical for accurately assessing its stereoselective biotransformation and toxicological implications. researchgate.netnih.gov

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Tandem mass spectrometry (MS/MS), often coupled with either liquid chromatography (LC) or gas chromatography (GC), is a highly specific and sensitive technique for both identifying and quantifying PAH metabolites. nih.govcedre.fr In MS/MS, a specific precursor ion (e.g., the molecular ion of the derivatized dihydrodiol) is selected and fragmented, and the resulting product ions are detected. nih.govresearchgate.net This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix interference, leading to very low limits of detection and high accuracy in quantification. nih.gov LC-MS/MS has the advantage of not requiring a derivatization step for polar compounds, simplifying sample preparation. cdc.gov The fragmentation patterns obtained provide definitive structural information, confirming the identity of the metabolite. nih.gov

Sample Preparation and Extraction Methods for Dihydrodiols in Complex Matrices (e.g., biological or environmental)

The analysis of this compound in real-world samples, such as urine, tissues, or environmental matrices, requires an effective sample preparation and extraction procedure to isolate the analyte from interfering substances. jfda-online.com Solid-Phase Extraction (SPE) is a widely used and versatile technique for this purpose. nih.govresearchgate.netdiva-portal.org

In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18). The dihydrodiol and other hydrophobic compounds are retained on the sorbent while more polar, interfering components are washed away. The analyte is then eluted from the cartridge with a small volume of an organic solvent. diva-portal.org For solid or semi-solid samples, Matrix Solid-Phase Dispersion (MSPD) can be employed, where the sample is blended with a sorbent material before being packed into a column and eluted. researchgate.netunam.mxresearchgate.netnih.gov These methods concentrate the analyte and clean up the sample, which is essential for achieving the sensitivity and reliability required for trace-level analysis. nih.govresearchgate.netcedre.fr

Quantitative Analysis and Method Validation for Dihydrodiols (e.g., linearity, precision, limits of detection, recovery)

For analytical methods to be considered reliable, they must undergo rigorous validation. This process establishes the method's performance characteristics, ensuring the data generated is accurate and reproducible. Key validation parameters for the quantitative analysis of dihydrodiols include:

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a high coefficient of determination (r²) for the calibration curve, often greater than 0.99. nih.govresearchgate.netnih.govresearchgate.net

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV), with values typically below 15% or 20% being acceptable. researchgate.netunam.mxnih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For PAH metabolites, these limits are often in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range. researchgate.netunam.mxnih.govcedre.fr

Recovery : The efficiency of the entire analytical procedure, particularly the extraction step. It is determined by analyzing samples spiked with a known amount of the analyte. Acceptable recovery values are often stipulated by regulatory guidelines, for instance, between 50% and 120%. researchgate.netjfda-online.comnih.govresearchgate.netnih.gov

The tables below present typical validation data for the analysis of PAH dihydrodiols and related metabolites, illustrating the performance of these analytical methods.

Table 1: Example Validation Parameters for PAH Dihydrodiol Analysis

| Parameter | Technique | Matrix | Typical Value | Reference |

|---|---|---|---|---|

| Linearity (r²) | GC-NICI-MS/MS | Urine | > 0.99 | nih.gov |

| Precision (Intra-day CV) | GC-NICI-MS/MS | Urine | 8.7 - 12.3% | nih.gov |

| Limit of Detection (LOD) | GC-NICI-MS/MS | Urine | 0.084 - 0.29 nM | nih.gov |

| Recovery | SPE/SPE-HPLC-FD | Liquid Media | 38 - 74% | researchgate.netunam.mx |

| Linearity (r²) | MSPD-SPE-HPLC/FLD | Bovine Tissue | ≥ 0.998 | nih.gov |

| Precision (RSD) | MSPD-SPE-HPLC/FLD | Bovine Tissue | ≤ 10% | nih.gov |

| Limit of Detection (LOD) | HPLC-FLD | Food | ≤ 0.30 ng/g | jfda-online.comnih.gov |

| Recovery | HPLC-FLD | Food | 50 - 120% | jfda-online.comnih.gov |

Spectroscopic Characterization for Structural Confirmation (e.g., NMR, UV-Vis)

The structural confirmation of synthesized or isolated chemical compounds relies heavily on spectroscopic techniques like NMR and UV-Vis spectroscopy. These methods provide detailed information about the molecular structure and electronic properties of a substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. This data includes:

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

Integration: Reveals the relative number of protons generating a signal.

Spin-Spin Coupling (J): Provides information about adjacent non-equivalent nuclei.

For a compound like this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the dihydrodiol ring, with characteristic chemical shifts and coupling constants that would confirm their relative stereochemistry (cis or trans). Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, further confirming its carbon skeleton.

Interactive Data Table: Expected ¹H NMR Data for this compound (Note: As no experimental data was found, this table is a template illustrating how such data would be presented.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-9 | Data not available | Data not available | Data not available |

| H-10 | Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of a compound's chromophore. For polycyclic aromatic hydrocarbons and their derivatives, UV-Vis spectra typically show several absorption bands.

The UV-Vis spectrum of this compound would be expected to differ from that of the parent compound, Benzo(b)fluoranthene (B32983), due to the saturation of the 9,10-double bond and the introduction of hydroxyl groups. This would likely result in a shift of the absorption maxima (λmax) to shorter wavelengths (a hypsochromic or blue shift).

Interactive Data Table: Expected UV-Vis Absorption Data for this compound (Note: As no experimental data was found, this table is a template illustrating how such data would be presented.)

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Data not available | Data not available | Data not available |

While the synthesis of various dihydrodiol metabolites of Benzo(b)fluoranthene has been reported, the detailed spectroscopic data necessary for a complete characterization in this section remains elusive within the scope of the conducted search. Further investigation of specialized chemical databases or the primary literature cited in metabolism studies would be necessary to obtain these specific experimental values.

Computational and Theoretical Chemistry Studies of Benzo B Fluoranthene 9,10 Dihydrodiol

Molecular Modeling and Dynamics Simulations of Dihydrodiol Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between molecules at an atomic level. For metabolites like Benzo(b)fluoranthene-9,10-dihydrodiol, these simulations are particularly important for understanding how they interact with biological macromolecules, most notably DNA. The formation of DNA adducts is widely considered a critical initiating step in chemical carcinogenesis. researchgate.net

While specific MD simulation studies focusing exclusively on the non-covalent interactions of this compound are not detailed in the available literature, the principles of this methodology are well-established from studies of similar PAH metabolites. These simulations can predict the preferred binding modes of the dihydrodiol within the DNA duplex, identifying whether it positions itself in the major or minor groove. Furthermore, MD simulations provide insights into the stability of the resulting complexes and the conformational changes induced in the DNA structure upon binding.

The ultimate carcinogenic species is often the diol epoxide, formed from the dihydrodiol. Studies on related compounds, such as Benzo(a)pyrene diol epoxide, have used these computational methods to model the formation of covalent adducts with DNA bases, particularly guanine (B1146940). researchgate.net These models help explain the stereoselectivity of the reactions and the structural perturbations in the DNA helix, which can lead to replication errors and mutations. The insights gained from such simulations are critical for understanding how the structure of a specific dihydrodiol and its subsequent epoxide influences its genotoxic potential.

Quantum Chemical Calculations of Electronic Structure and Reactivity of Dihydrodiols

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering deep insights into their intrinsic reactivity. Such studies are fundamental to the "bay region" theory of PAH carcinogenesis, which posits that diol epoxides with an epoxide group in a sterically hindered bay region are particularly potent carcinogens. This compound is a precursor to such a bay region diol epoxide. alljournals.cn

These computational methods can determine various electronic parameters that correlate with a compound's reactivity and carcinogenic potential. Key parameters include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity.

Electron Density Distribution: Calculations can map the electron density across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions susceptible to nucleophilic attack.

Delocalization Energy: This parameter can be used to predict the ease with which a carbocation is formed upon the opening of the epoxide ring in the corresponding diol epoxide, a crucial step in the formation of DNA adducts.

While specific quantum chemical data for this compound is not extensively detailed in the searched literature, studies on analogous PAH metabolites have demonstrated that these calculations can successfully predict the relative carcinogenic potencies of different isomers.

Prediction of Metabolic Pathways and Product Formation for this compound

The metabolic activation of Benzo(b)fluoranthene (B32983) (B[b]F) is a prerequisite for its carcinogenicity. This process is complex and involves multiple enzymatic steps, primarily mediated by cytochrome P-450 mixed-function oxidases. researchgate.net The formation of dihydrodiols is a key step in the metabolic pathway leading to the ultimate carcinogenic diol epoxides.

Interestingly, there are conflicting reports regarding the formation of this compound. In vitro studies using rat liver 9000 x g supernatant failed to find evidence for the formation of trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene. researchgate.net The principal dihydrodiol metabolite identified in those conditions was trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene. researchgate.net

However, the tumorigenicity of the 9,10-dihydrodiol metabolite provides strong indirect evidence for its formation in vivo. In mouse skin-painting assays, this compound was found to be a potent tumor initiator, with activity as high as the parent compound, B[b]F. researchgate.netalljournals.cn This potent activity strongly suggests that it is a proximate carcinogen that is further metabolized to a highly reactive bay-region diol epoxide. researchgate.netalljournals.cn This discrepancy highlights the differences that can exist between in vitro metabolic profiles and in vivo biological activity.

| Metabolite | Detection in Rat Liver S9 Fraction | Tumor-Initiating Activity on Mouse Skin | Reference |

| trans-9,10-dihydro-9,10-dihydroxybenzo[b]fluoranthene | Not Detected | As active as parent B[b]F | researchgate.net,, alljournals.cn |

| trans-11,12-dihydro-11,12-dihydroxybenzo[b]fluoranthene | Principal Dihydrodiol Metabolite | N/A | researchgate.net,, |

| 1,2-Dihydro-1,2-dihydroxybenzo[b]fluoranthene | Detected | N/A | researchgate.net, |

| 5- and 6-hydroxybenzo[b]fluoranthene | Major Metabolites | N/A | researchgate.net, |

| 4- and 7-hydroxybenzo[b]fluoranthene | Major Metabolites | N/A | researchgate.net, |

Conformational Analysis and Stereoisomer Characterization of Dihydrodiols

The three-dimensional structure and stereochemistry of dihydrodiol metabolites are critical determinants of their biological activity. The hydroxyl groups of a dihydrodiol can exist in different spatial arrangements, leading to various stereoisomers. Conformational analysis, often performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational force-field calculations, is used to determine the most stable three-dimensional shapes (conformations) of these isomers.

The relative and absolute stereochemistry of the hydroxyl groups influences how the molecule is processed by enzymes that convert it into the corresponding diol epoxide. Furthermore, the conformation of the resulting diol epoxide (e.g., syn or anti isomers) dramatically affects its reactivity and ability to bind to and damage DNA. It is known that different stereoisomers are involved in the formation of DNA adducts. For instance, the tumorigenic activity of the four possible stereoisomeric diol epoxides derived from the trans-7,8-diol of Benzo(a)pyrene varies significantly. researchgate.net

While specific conformational studies detailing the ring puckering and hydroxyl group orientations for this compound are not available in the searched results, such analyses are crucial for a complete understanding of its mechanism of action. These studies would help to rationalize why this specific dihydrodiol is a potent tumor initiator and to build more accurate models of its interaction with DNA. alljournals.cn

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Benzo[b]fluoranthene-9,10-dihydrodiol in environmental or biological samples?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is a primary method for detecting this compound. NIST provides detailed retention indices (RIs) for GC analysis under varying column types (e.g., Van Den Dool and Kratz RI, Lee's RI) . Reverse-phase high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are also effective for separating DNA adducts derived from its metabolites, as demonstrated in tumorigenicity studies . Standard solutions (e.g., 10 mg/L in acetonitrile) are critical for calibration .

Q. How is Benzo[b]fluoranthene-9,10-dihydrodiol metabolically activated to genotoxic intermediates?

- Methodological Answer : CYP1A1 and CYP1B1 enzymes catalyze the oxidation of Benzo[b]fluoranthene-9,10-dihydrodiol into DNA-damaging diol epoxides. Recombinant systems (e.g., E. coli or T. ni expressing human CYP enzymes) are used to study this metabolic pathway. The major metabolites include 5- and 6-hydroxy derivatives, with anti-5-hydroxybenzo[b]fluoranthene-9,10-diol-11,12-oxide identified as the primary DNA adduct-forming species .

Q. What safety precautions are essential when handling Benzo[b]fluoranthene-9,10-dihydrodiol in laboratory settings?

- Methodological Answer : Due to its classification as a Group 1 carcinogen, strict exposure controls are required. Use fume hoods, wear nitrile gloves, and employ respiratory protection. Avoid water jets for spill containment; instead, use inert absorbents. Store in sealed containers away from oxidizers .

Advanced Research Questions

Q. How can researchers design experiments to assess the carcinogenic potential of Benzo[b]fluoranthene-9,10-dihydrodiol in vivo?

- Methodological Answer : Use CD-1 mice models with dermal application protocols. Apply 10–100 µg doses in acetone over 10 days, followed by tumor promotion with 12-O-tetradecanoylphorbol-13-acetate (TPA). Monitor tumor incidence and histopathology (e.g., alveolar/bronchial carcinomas) over 20 weeks. DNA adduct analysis via HPLC or TLC is critical for linking metabolites to mutagenicity .

Q. What experimental approaches resolve contradictions in DNA adduct profiles between in vitro and in vivo studies?

- Methodological Answer : In vitro microsomal assays (e.g., Aroclor 1254-induced rat liver microsomes) may produce fewer adducts than in vivo models. To reconcile discrepancies, use isotope-labeled standards (e.g., deuterated analogs) and cross-validate with in situ techniques like immunohistochemistry for Ki-ras mutations. Strain-specific metabolic differences (e.g., Charles River CD rats vs. CD-1 mice) must also be considered .

Q. How do CYP enzyme polymorphisms influence the genotoxic outcomes of Benzo[b]fluoranthene-9,10-dihydrodiol exposure?

- Methodological Answer : Employ cDNA-based recombinant systems to express variant CYP isoforms (e.g., CYP1A1*2C). Compare metabolic activation rates and adduct formation using LC-MS/MS. For example, CYP1B1 variants may preferentially generate 5-hydroxy adducts, altering tumorigenic pathways in lung or skin models .

Methodological Notes

- DNA Adduct Characterization : Use multidimensional TLC and reverse-phase HPLC to isolate adducts. Benzo[b]fluoranthene-9,10-diol generates a major adduct (58% of total) and four minor adducts in mouse epidermis .

- Comparative Metabolism Studies : Contrast fungal (e.g., Cunninghamella elegans) and mammalian pathways to identify conserved diol-epoxide formation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.